Enhanced Lipophilicity vs. Non-Brominated Analogue 2-Fluoro-3-(trifluoromethyl)phenol
The target compound, 5-bromo-2-fluoro-3-(trifluoromethyl)phenol, exhibits a significantly higher logP compared to its non-brominated counterpart, 2-fluoro-3-(trifluoromethyl)phenol (CAS 207291-85-8), due to the presence of the heavy bromine atom . This increase in lipophilicity is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery programs [1].
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ~3.46 (based on positional isomer data) |
| Comparator Or Baseline | 2-Fluoro-3-(trifluoromethyl)phenol (CAS 207291-85-8), predicted LogP ~2.3 (class-based estimate) |
| Quantified Difference | Estimated increase of ~1.16 logP units (~14-fold increase in partition coefficient) |
| Conditions | Predicted values; experimental data for this specific compound not yet reported. |
Why This Matters
For procurement in medicinal chemistry projects, the higher lipophilicity of the target compound offers a distinct advantage in tuning the ADME properties of lead candidates, a capability not provided by the non-brominated analogue.
- [1] PubChem. (2026). 2-Fluoro-3-(trifluoromethyl)phenol, Compound Summary, CID 2777269. View Source
